molecular formula C7H7BrClNO B15330460 2-Bromo-3-(chloromethyl)-6-methoxypyridine

2-Bromo-3-(chloromethyl)-6-methoxypyridine

Cat. No.: B15330460
M. Wt: 236.49 g/mol
InChI Key: UOCPYTXZNHXRFY-UHFFFAOYSA-N
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Description

2-Bromo-3-(chloromethyl)-6-methoxypyridine is a heterocyclic organic compound that contains a pyridine ring substituted with bromine, chloromethyl, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(chloromethyl)-6-methoxypyridine typically involves the bromination and chloromethylation of 6-methoxypyridine. One common method includes the following steps:

    Bromination: 6-Methoxypyridine is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 2-position.

    Chloromethylation: The brominated product is then subjected to chloromethylation using formaldehyde and hydrochloric acid to introduce the chloromethyl group at the 3-position.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(chloromethyl)-6-methoxypyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chloromethyl groups can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the halogen atoms, resulting in a more simplified pyridine derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products

    Nucleophilic Substitution: Products include substituted pyridines with various functional groups.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include dehalogenated pyridine derivatives.

Scientific Research Applications

2-Bromo-3-(chloromethyl)-6-methoxypyridine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.

    Material Science: It is used in the synthesis of advanced materials, including polymers and organic semiconductors, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(chloromethyl)-6-methoxypyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and chloromethyl groups facilitate binding to active sites, while the methoxy group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3-(chloromethyl)pyridine: Lacks the methoxy group, resulting in different electronic properties and reactivity.

    2-Bromo-6-methoxypyridine: Lacks the chloromethyl group, affecting its ability to undergo nucleophilic substitution.

    3-(Chloromethyl)-6-methoxypyridine:

Uniqueness

2-Bromo-3-(chloromethyl)-6-methoxypyridine is unique due to the presence of all three substituents, which confer distinct electronic and steric properties. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C7H7BrClNO

Molecular Weight

236.49 g/mol

IUPAC Name

2-bromo-3-(chloromethyl)-6-methoxypyridine

InChI

InChI=1S/C7H7BrClNO/c1-11-6-3-2-5(4-9)7(8)10-6/h2-3H,4H2,1H3

InChI Key

UOCPYTXZNHXRFY-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1)CCl)Br

Origin of Product

United States

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